Ethyl (3-fluoro-4-methylbenzoyl)acetate

Übersicht

Beschreibung

Ethyl (3-fluoro-4-methylbenzoyl)acetate is a chemical compound with the molecular formula C12H13FO3 . It is also known as Ethyl 3-fluoro-4-methyl-β-oxobenzenepropanoate or Benzenepropanoic acid, 3-fluoro-4-methyl-β-oxo-, ethyl ester .

Synthesis Analysis

The synthesis of this compound could potentially involve a series of reactions. One possible method could be through the esterification reaction, which involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst . Another possible method could be through the Claisen condensation reaction .Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

This compound may undergo various chemical reactions. For instance, it could participate in oxidative cross-coupling with indoles . It could also undergo electrophilic/nucleophilic halogenation, cyclization with alkynyl ketones, Lewis base catalyzed hydrosilylation, stereoselective reduction, and intramolecular Michael addition reactions .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a sweet odor . Its boiling point is between 244-245 °C , and it has a density of 1.056 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Antithrombotic Treatment Potential

Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, related to the query compound, has been identified as a potent and orally active fibrinogen receptor antagonist. This compound has shown promise in antithrombotic treatment, especially in the acute phase, due to its ability to inhibit human platelet aggregation and its rapid onset of action post-oral administration (Hayashi et al., 1998).

Synthetic Utility in Drug Compounds

Ethyl 1,4-dihydro-4-oxo-3-quinolinecarboxylate, which can be prepared from a compound similar to the query, is important in several drug compounds. It is synthesized through a two-step process starting with a β-ketoester like ethyl (3-fluoro-4-methylbenzoyl)acetate, demonstrating the synthetic utility of this class of compounds in pharmaceutical research (Bunce, Lee, & Grant, 2011).

Diuretic Activity

Compounds related to this compound, like ethyl [2,3-dichloro-4-[3-(aminomethyl)-4-hydroxybenzoyl]phenoxy]acetate, have been synthesized and tested for saluretic and diuretic activities. These studies highlight the potential medical applications of derivatives of this compound in diuretic therapy (Lee et al., 1984).

Catalytic Applications in Organic Chemistry

1-Ethyl-3-methylimidazolium-acetate ionic liquid, derived from a similar class of compounds, has been shown to act as an effective catalyst in organic reactions like benzoin condensation and hydroacylation. This discovery underscores the potential of this compound derivatives in facilitating various organic synthesis reactions (Kelemen et al., 2011).

Fluorescence Studies

Derivatives of this compound have been used in the synthesis and study of new blue light emitting compounds, demonstrating the compound's application in the field of material science and photonics (Mahadevan et al., 2014).

Safety and Hazards

Ethyl (3-fluoro-4-methylbenzoyl)acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and can cause serious eye irritation and may cause drowsiness or dizziness . It is recommended to handle it with care, using protective gloves, protective clothing, eye protection, and face protection .

Eigenschaften

IUPAC Name |

ethyl 3-(3-fluoro-4-methylphenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO3/c1-3-16-12(15)7-11(14)9-5-4-8(2)10(13)6-9/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXSDCFCHUAAEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=C(C=C1)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Methylphenyl)sulfanyl]aniline](/img/structure/B1400730.png)

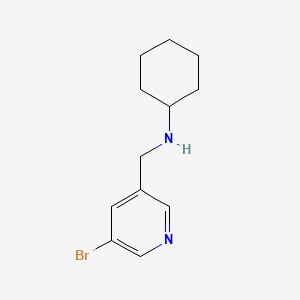

![N-[2-(4-bromophenyl)ethyl]cyclopentanamine](/img/structure/B1400736.png)